
3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one, also known as flavokawain B, is a natural compound found in the roots of the kava plant (Piper methysticum). It has gained attention in the scientific community due to its potential health benefits and therapeutic properties.
作用机制
The exact mechanism of action of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the Akt/mTOR pathway, which is commonly overactive in cancer cells. Additionally, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been shown to have anti-inflammatory and anti-oxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
实验室实验的优点和局限性
One advantage of using 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B in lab experiments is its relatively low toxicity compared to other anti-cancer agents. It has been shown to be well-tolerated in animal studies, with no significant side effects reported. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the purity of the compound can vary depending on the method of extraction or synthesis, which can affect the reproducibility of results.
未来方向
There are several areas of future research for 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B. One area is the development of more efficient synthesis methods to produce a pure form of the compound. Another area is the investigation of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B's potential use in combination with other anti-cancer agents, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B, and to identify any potential side effects or toxicity. Finally, there is potential for the development of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B as a therapeutic agent for other diseases, such as inflammatory disorders or microbial infections.
合成方法
Flavokawain B can be extracted from the roots of the kava plant, or synthesized in a laboratory setting. The most common method of synthesis involves the reaction of 2,4-dihydroxyacetophenone with 2-chlorobenzaldehyde in the presence of a base, followed by cyclization and oxidation. This method yields a pure form of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B, which can be used for further research.
科学研究应用
Flavokawain B has been studied for its potential anti-cancer properties, particularly in breast and prostate cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed. It also has anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic properties. Additionally, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been studied for its potential use as an anti-microbial agent, particularly against drug-resistant bacteria.
属性
IUPAC Name |
3-(2-chlorophenyl)-7-hydroxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO3/c22-17-9-5-4-8-15(17)20-19(13-6-2-1-3-7-13)16-11-10-14(23)12-18(16)25-21(20)24/h1-12,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSCMIAEEWZQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346060 |
Source


|
| Record name | 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |
CAS RN |
263365-35-1 |
Source


|
| Record name | 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2,3-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2456287.png)
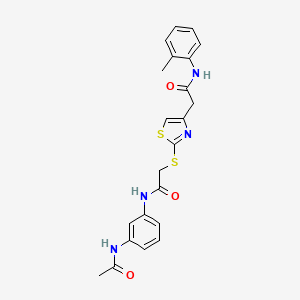

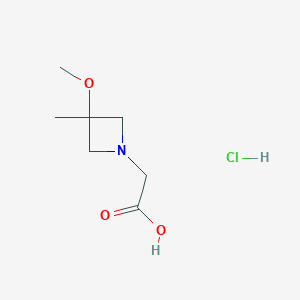
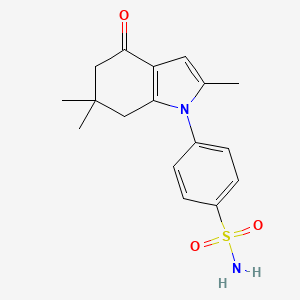
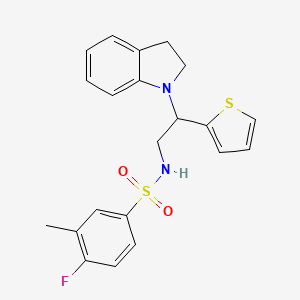
![4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2456299.png)
![N-(2-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456300.png)
![methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2456301.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2456304.png)

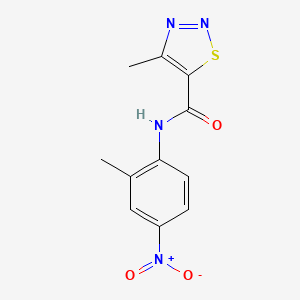
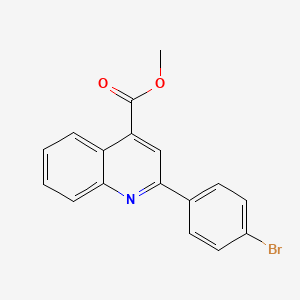
![1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2456310.png)